SSP120 is encoded by the gene located on chromosome XI of S. cerevisiae. The reference genome sequence for this yeast strain is derived from laboratory strain S288C, which serves as a model organism in molecular and cellular biology . The protein has been identified through various proteomic studies that analyze protein localization and interactions within yeast cells .
SSP120 belongs to a class of proteins known as calcium-binding proteins, which play essential roles in various cellular processes, including signal transduction and protein transport. It is classified under the Gene Ontology terms related to cellular component, molecular function, and biological process, indicating its involvement in cargo transport and vesicle-mediated transport mechanisms .
The synthesis of SSP120 involves transcription of its corresponding gene followed by translation into a polypeptide chain. The process occurs in two main stages:
The translation process for SSP120 involves several elongation factors that assist in peptide bond formation between amino acids. These factors ensure that the ribosome accurately reads the messenger RNA sequence and synthesizes the protein correctly. The ribosome undergoes conformational changes during this process to facilitate proper amino acid addition .
Experimental studies utilizing techniques such as X-ray crystallography or nuclear magnetic resonance spectroscopy could provide more detailed insights into its three-dimensional structure. Currently, data regarding its molecular weight and isoelectric point are available through databases like the Saccharomyces Genome Database .
SSP120 participates in several biochemical reactions primarily related to protein transport within cells. Its interaction with Emp47 suggests that it may undergo conformational changes upon calcium binding, which could influence its ability to associate with vesicles during cargo sorting.
The efficiency of SSP120 incorporation into COPII vesicles is dependent on its interaction with Emp47. Studies indicate that mutations or deletions in either protein can significantly reduce their functional interactions, thereby impairing vesicle budding and cargo transport .
The mechanism of action for SSP120 involves its role as a cargo receptor within COPII vesicles during transport from the endoplasmic reticulum to the Golgi apparatus. Upon binding to calcium ions, SSP120 may undergo conformational changes that enhance its affinity for Emp47 and other cargo proteins.
Research indicates that proper functioning of SSP120 is critical for maintaining normal distribution between the endoplasmic reticulum and Golgi compartments. Disruption of this process can lead to accumulation or mislocalization of proteins within cells .
SSP120 exhibits properties typical of calcium-binding proteins, including:
Experimental analyses such as circular dichroism or differential scanning calorimetry could provide insights into its stability under various conditions.
SSP120 has significant implications in research related to:
SSP120 (Saccharomyces Secretory Protein 120), systematically designated YLR250W, was first identified through functional genomics approaches in the model eukaryote Saccharomyces cerevisiae. Initial characterization revealed it as a COPII vesicle-packaged protein involved in endoplasmic reticulum (ER) to Golgi trafficking [1]. The discovery emerged from comprehensive proteomic analyses of purified COPII vesicles, which identified SSP120 alongside other novel vesicle proteins (Coy1, Sly41) that were efficiently packaged into transport vesicles [2]. The designation "SSP120" (Saccharomyces Secretory Protein) reflects its identification through systematic analysis of secretory pathway components, with "120" referring to its approximate molecular weight of 120 kDa in its unprocessed form, though its mature form has a calculated molecular weight of 27.3 kDa [1].
Key milestones in SSP120 characterization include the elucidation of its functional complex with Emp47p. Seminal research published in Traffic (2016) demonstrated through co-immunoprecipitation and genetic interaction studies that SSP120 forms a tight complex with Emp47, which acts as a cargo receptor for plasma membrane glycoproteins [2]. This study revealed that deletion of EMP47 (Δemp47) caused mislocalization and secretion of SSP120, indicating their interdependent functionality. Furthermore, mutant analysis showed that ssp120Δ strains exhibited defective growth phenotypes under stress conditions and synthetic genetic interactions with genes involved in cell wall biogenesis [1] [2]. The subcellular localization of SSP120 was precisely mapped using GFP-fusion proteins, demonstrating a punctate cytoplasmic pattern consistent with vesicular structures in the early secretory pathway [1].
Table 1: Key Milestones in SSP120 Research
Year | Discovery Milestone | Methodology | Significance |
---|---|---|---|
Pre-2016 | Identification as COPII vesicle component | COPII vesicle proteomics | Established role in ER-Golgi trafficking |
2016 | Characterization of Emp47-Ssp120 complex | Co-IP, genetic analysis | Revealed complex function in glycoprotein transport |
2016 | Synthetic genetic interactions with IRE1 | Systematic genetic analysis | Linked to ER stress response pathways |
- | Subcellular localization mapping | GFP-fusion protein imaging | Confirmed punctate cytoplasmic/vesicular localization |
The SSP120 gene (YLR250W) resides on chromosome XII in Saccharomyces cerevisiae, flanked by YLR249C (encoding a protein of unknown function) and YLR251W (involved in rRNA processing). The gene encodes a 234-amino acid protein with a predicted isoelectric point of 4.76, indicative of an acidic protein [1]. Comparative genomic analyses reveal that SSP120 belongs to a conserved protein family with orthologs present across diverse fungal lineages, including pathogenic fungi like Sclerotinia sclerotiorum [8]. Though not universally conserved in all eukaryotic kingdoms, SSP120 homologs exhibit significant sequence conservation in ascomycete fungi, particularly in regions critical for Emp47 binding and COPII recognition [2] [8].
Protein domain architecture analysis shows SSP120 contains a calcium-binding EF-hand-like motif, though its precise functional significance remains under investigation. Sequence alignment of SSP120 orthologs reveals conserved cysteine residues that may participate in disulfide bond formation or protein-protein interactions essential for function [2]. Notably, the C-terminal region displays higher conservation than the N-terminal region, suggesting its importance in maintaining structural integrity or interaction interfaces. In filamentous fungi such as Sclerotinia sclerotiorum, SSP120 orthologs share approximately 35-40% sequence identity with the yeast protein and maintain similar domain organization [8]. Evolutionary analysis indicates that SSP120 likely emerged early in fungal evolution, with gene duplication events leading to paralogous proteins in certain fungal lineages that may have undergone subfunctionalization.
Table 2: SSP120 Sequence Features and Conservation
Feature | S. cerevisiae SSP120 | Filamentous Fungal Orthologs | Conservation Status |
---|---|---|---|
Length | 234 aa | 220-260 aa | Moderately conserved |
Molecular Weight | 27.3 kDa | 25-30 kDa | Well conserved |
Isoelectric Point | 4.76 | 4.5-5.2 | Conserved (acidic) |
Calcium-binding motif | Present | Partially conserved | Functional significance varies |
Emp47 interaction domain | C-terminal region | C-terminal region | Highly conserved |
COPII recognition signal | Putative | Present | Functionally conserved |
SSP120 plays a pivotal role in the early secretory pathway by facilitating the transport of plasma membrane glycoproteins. As a component selectively packaged into COPII vesicles, SSP120 functions as a specialized cargo adapter that bridges specific transmembrane proteins (like Emp47-bound cargo) with the vesicular transport machinery [2] [5]. The Emp47-Ssp120 complex acts as a quality control module that ensures proper folding and maturation of glycoproteins during their transit through the ER and Golgi compartments. Disruption of this complex in emp47Δ or ssp120Δ mutants leads to mislocalization of cargo proteins and compromised cell surface delivery of glycosylated membrane proteins [2].
Genetic interaction studies reveal that SSP120 operates within a broader functional network governing secretory pathway homeostasis. SSP120 displays synthetic positive interactions with IRE1 (encoding a key ER stress sensor) and synthetic negative interactions with genes involved in cell wall assembly [1] [2]. This genetic profile suggests SSP120 functions in a pathway parallel to the unfolded protein response (UPR) and coordinates secretion with cell wall biogenesis. The essential nature of these functions is evident in filamentous fungi where orthologs of SSP120 are critical for virulence in plant pathogens like Sclerotinia sclerotiorum [8].
From a broader perspective, SSP120 exemplifies how specialized cargo adapters enhance the specificity of vesicular transport beyond the basic COPII machinery. Research on SSP120 has provided fundamental insights into how eukaryotic cells diversify cargo selection mechanisms through combinatorial pairing of receptor-adaptor modules. This principle extends to human secretory pathway components where analogous adapter complexes ensure precise targeting of disease-relevant membrane proteins [5] [10]. The study of SSP120 continues to illuminate the molecular constraints governing protein evolution in trafficking pathways, as its interactions exhibit high context-dependency and epistatic constraints that shape evolutionary trajectories [4].
Table 3: Genetic and Functional Interactions of SSP120
Interaction Type | Interacting Genes/Proteins | Functional Consequence | Phenotypic Outcome |
---|---|---|---|
Physical Interaction | Emp47 | Complex formation | Essential for glycoprotein trafficking |
Synthetic Positive | IRE1 | Complementary ER stress pathways | Enhanced ER stress sensitivity |
Synthetic Negative | Cell wall biosynthesis genes | Functional redundancy | Cell wall integrity defects |
COPII association | Sec23/Sec24 | Vesicle packaging | Abrogated ER export when disrupted |
Regulatory | Hsp70 chaperones | Folding/stability | Potential misfolding in mutants |
Compounds Mentioned:SSP120 protein, Emp47 protein, COPII complex, Sec23, Sec24, IRE1, Hsp70
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